molecular formula C16H20N4O2S B4805541 4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B4805541
M. Wt: 332.4 g/mol
InChI Key: MHRQRHUUVKKEQM-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a morpholine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.

    Attachment of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction, where the morpholine reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide: Shares the morpholine and methyl groups but differs in the core structure.

    4-hydroxy-2-quinolones: Contains a quinolone core instead of a thiazole ring.

    Indole derivatives: Contains an indole ring instead of a thiazole ring.

Uniqueness

4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-14(23-16(19-12)13-3-2-4-17-11-13)15(21)18-5-6-20-7-9-22-10-8-20/h2-4,11H,5-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRQRHUUVKKEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

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